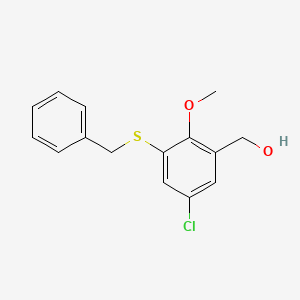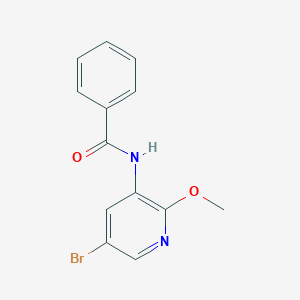
n-(5-Bromo-2-methoxypyridin-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Bromo-2-methoxypyridin-3-yl)benzamide is a chemical compound with the molecular formula C13H11BrN2O2 and a molecular weight of 307.14 g/mol . This compound is characterized by the presence of a bromine atom at the 5th position and a methoxy group at the 2nd position of the pyridine ring, which is attached to a benzamide moiety .
Preparation Methods
The synthesis of N-(5-Bromo-2-methoxypyridin-3-yl)benzamide typically involves the reaction of 2-methoxypyridine with 3-amino-5-bromobenzamide under basic conditions . The reaction proceeds through the formation of an intermediate, which is then purified by crystallization to obtain the final product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-(5-Bromo-2-methoxypyridin-3-yl)benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions with arylboronic acids in the presence of palladium catalysts.
Common reagents used in these reactions include palladium catalysts, arylboronic acids, and bases such as potassium phosphate . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(5-Bromo-2-methoxypyridin-3-yl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(5-Bromo-2-methoxypyridin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-(5-Bromo-2-methoxypyridin-3-yl)benzamide can be compared with other similar compounds, such as:
5-Bromo-2-methoxypyridin-3-amine: This compound has a similar structure but with an amino group instead of a benzamide moiety.
N-(Pyrimidin-2-yl)alkyl/arylamide derivatives: These compounds have similar amide linkages but with different heterocyclic rings.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and methoxy groups on the pyridine ring, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C13H11BrN2O2 |
|---|---|
Molecular Weight |
307.14 g/mol |
IUPAC Name |
N-(5-bromo-2-methoxypyridin-3-yl)benzamide |
InChI |
InChI=1S/C13H11BrN2O2/c1-18-13-11(7-10(14)8-15-13)16-12(17)9-5-3-2-4-6-9/h2-8H,1H3,(H,16,17) |
InChI Key |
CWHZSIQBCZGBMK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=N1)Br)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-5-Benzyl-2-(perfluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B13915565.png)
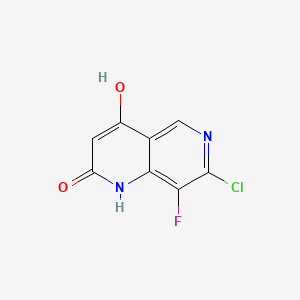
![2-[3-Benzyloxy-1-(methylamino)cyclobutyl]ethanol](/img/structure/B13915577.png)
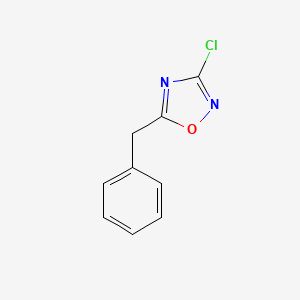
![2-(trifluoromethyl)-N-[6-(trifluoromethyl)-1,3-benzothiazol-2-yl]-1,3-thiazole-5-carboxamide](/img/structure/B13915580.png)

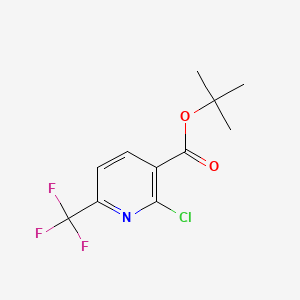
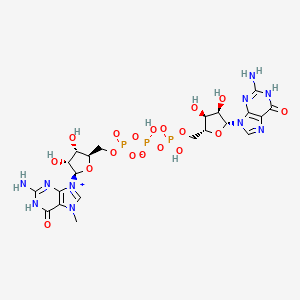
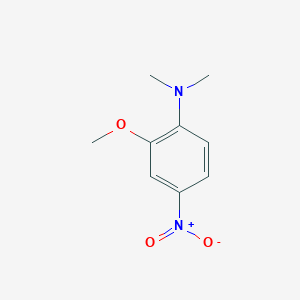
![5-[4-(Methylsulfonyl)phenyl]-2-thiophenecarbaldehyde](/img/structure/B13915612.png)
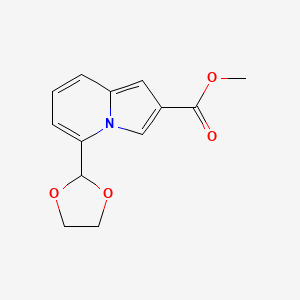

![tert-butyl N-[(1R,2S)-2-methylcyclopropyl]carbamate](/img/structure/B13915625.png)
